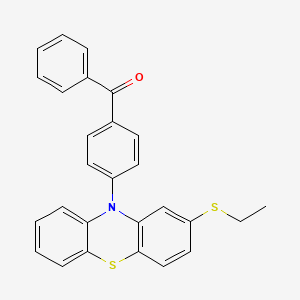
10-(4-benzoylphenyl)-2-(ethylsulfanyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors to form the phenothiazine core.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Phenylmethanone Moiety: This step may involve Friedel-Crafts acylation to attach the phenylmethanone group to the phenothiazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylmethanone moiety can be reduced to the corresponding alcohol.
Substitution: The phenothiazine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Chemistry
Biology
Phenothiazine derivatives are known for their biological activity, including antimicrobial, antitumor, and anti-inflammatory properties. This compound may be investigated for similar activities.
Medicine
Given the pharmacological relevance of phenothiazine derivatives, (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone may be explored for its potential as an antipsychotic or antiemetic agent.
Industry
This compound may find applications in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The ethylthio and phenylmethanone groups may modulate the compound’s binding affinity and selectivity for these receptors.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine derivative.
Promethazine: An antiemetic and antihistamine phenothiazine derivative.
Thioridazine: Another antipsychotic phenothiazine derivative.
Uniqueness
(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is unique due to the presence of the ethylthio group and the phenylmethanone moiety, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
特性
分子式 |
C27H21NOS2 |
|---|---|
分子量 |
439.6 g/mol |
IUPAC名 |
[4-(2-ethylsulfanylphenothiazin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H21NOS2/c1-2-30-22-16-17-26-24(18-22)28(23-10-6-7-11-25(23)31-26)21-14-12-20(13-15-21)27(29)19-8-4-3-5-9-19/h3-18H,2H2,1H3 |
InChIキー |
XOLOQBFQIHEHNQ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
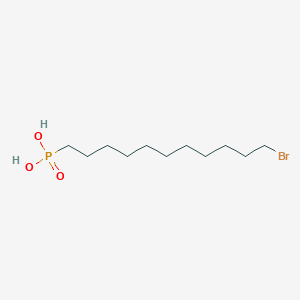
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
![8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14113693.png)
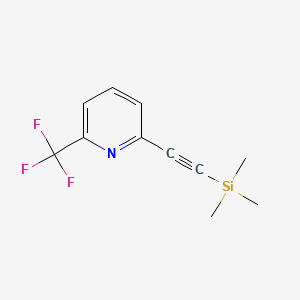
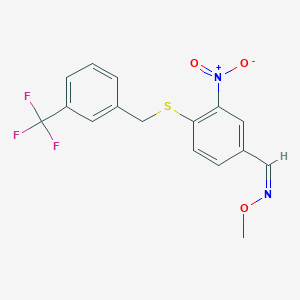
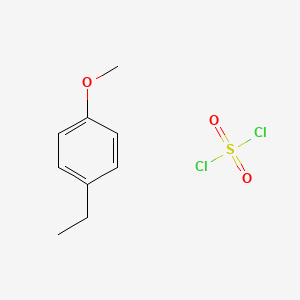
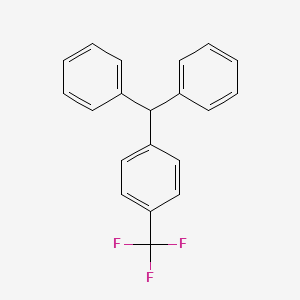

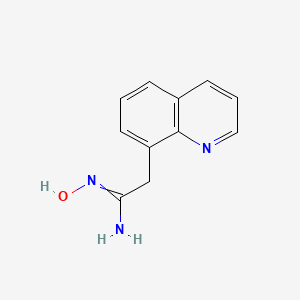
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
